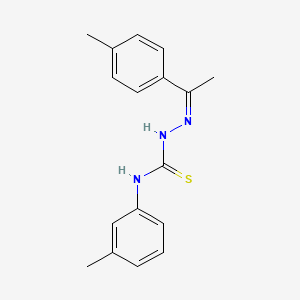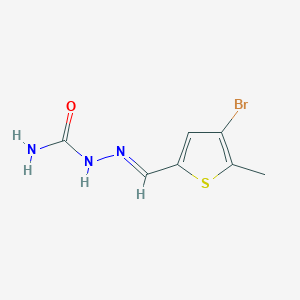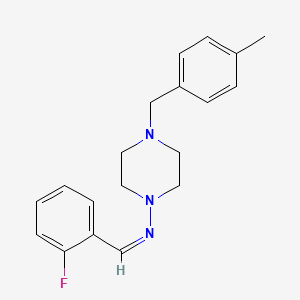![molecular formula C17H17FN2O3S B5910504 N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of drugs known as protein kinase inhibitors, which target specific proteins involved in cancer cell growth and proliferation.
Mechanism of Action
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide works by inhibiting the activity of specific proteins known as Bruton's tyrosine kinase (BTK) and interleukin-2 inducible T-cell kinase (ITK). These proteins play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells, as well as reduce the expression of certain proteins involved in cancer cell survival. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is its specificity for BTK and ITK, which makes it a promising candidate for cancer treatment. However, its effectiveness may vary depending on the type of cancer being treated. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide may have limited efficacy in patients who have developed resistance to other cancer treatments.
Future Directions
There are several future directions for research on N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide. One potential area of investigation is its use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective inhibitors of BTK and ITK. Additionally, further studies are needed to determine the optimal dosage and treatment duration of N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide for different types of cancer.
Synthesis Methods
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-fluoroaniline, morpholine, and benzenesulfonyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has been the subject of several scientific studies, which have investigated its potential as a cancer treatment. These studies have focused on its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
properties
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-6-14(7-9-15)17(20-10-12-23-13-11-20)19-24(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAIPQQRGXPLX-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)


![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
